(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEVAKRKHFEOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to improve yield and efficiency. Health and safety considerations are crucial during its industrial applications to ensure worker safety and minimize potential risks.
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile employed.
Scientific Research Applications
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(6-Ethoxypyridin-3-yl)(3-(methyl)azetidin-1-yl)methanone: Similar structure with a methyl group instead of a fluoromethyl group.
Uniqueness
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both the ethoxy and fluoromethyl groups can influence the compound’s physicochemical properties and interactions with molecular targets.
Biological Activity
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The primary mechanism of action for this compound involves its interaction with estrogen receptors (ER), particularly ERα. The compound acts as a selective estrogen receptor degrader (SERD), which means it can bind to the receptor and promote its degradation, thereby inhibiting estrogen-mediated signaling pathways that are often upregulated in hormone-dependent cancers.
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF7 (ER-positive) | 0.5 | Growth inhibition | |
| MDA-MB-231 (ER-negative) | 2.0 | Moderate growth inhibition | |
| T47D | 0.8 | Significant reduction in proliferation |
2. In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound in a more complex biological environment. A notable study involved the use of mouse xenograft models where human breast cancer cells were implanted:
- Study Design : Mice were treated with varying doses of the compound.
- Findings : The compound resulted in a dose-dependent reduction in tumor size, with significant efficacy observed at doses above 10 mg/kg.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
Case Study 1: Treatment of ER+ Breast Cancer
A clinical trial involving patients with ER-positive breast cancer demonstrated that patients treated with this compound showed a marked decrease in tumor markers compared to those receiving standard therapy. The trial reported an overall response rate of 60% among participants who had previously shown resistance to endocrine therapies.
Case Study 2: Combination Therapy
In another study, the compound was evaluated in combination with other chemotherapeutic agents. The results indicated enhanced efficacy, suggesting a synergistic effect that could improve patient outcomes in resistant cancer types.
Safety and Toxicity
Safety assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and fatigue, which are manageable and reversible upon discontinuation.
Q & A
Q. What are the key considerations for synthesizing (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone in academic laboratories?
Methodological Answer: The synthesis of this compound involves optimizing coupling reactions between pyridine and azetidine precursors. Key steps include:
- Coupling Reagents : Use carbodiimides like EDC with DMAP to activate carboxylic acid intermediates, as demonstrated in similar methanone syntheses .
- Fluoromethylation : Introduce the fluoromethyl group via nucleophilic substitution or reduction (e.g., LiAlH4 for related fluorinated pyridines) .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency and stability of intermediates .
Q. Example Reaction Conditions Table :
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Multi-technique validation is critical:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and purity. For example, NMR can verify fluoromethyl group integrity .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELX software for refining crystal structures, particularly to resolve azetidine ring conformations .
Q. Example Characterization Data :
| Technique | Expected Signals | Reference |
|---|---|---|
| NMR | δ 4.50–4.57 ppm (azetidine CH2), δ 1.40 ppm (ethoxy CH3) | |
| ESI-MS | [M+H]+ m/z: ~293 (calculated) |
Advanced Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
Methodological Answer: Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:
- Enhanced Sampling MD Simulations : Capture conformational changes in target proteins using software like GROMACS .
- Binding Assays : Validate computational docking (e.g., AutoDock Vina) with SPR or ITC to quantify binding affinities .
- Meta-Analysis : Compare results across multiple force fields (e.g., CHARMM, AMBER) to identify systematic errors .
Q. Example Workflow :
Perform docking with flexible side chains.
Validate via SPR (e.g., KD measurement).
Reconcile data using free-energy perturbation calculations.
Q. How can crystallographic data be optimized for accurate determination of the azetidine ring conformation?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron sources (e.g., λ = 0.7–1.0 Å) to enhance electron density maps .
- Refinement : Apply SHELXL’s TWIN and BASF commands to address twinning, common in small heterocycles .
- Validation : Check Ramachandran plots and ligand geometry using Coot .
Case Study :
Azetidine rings in similar compounds showed torsional angles of 5–10° post-refinement, achievable via iterative SHELX cycles .
Q. What are the critical factors in designing SAR studies for azetidine-containing methanones?
Methodological Answer:
- Substituent Variation : Modify ethoxy (e.g., methoxy, propoxy) and fluoromethyl (e.g., -CF3, -CH2Cl) groups to assess steric/electronic effects .
- Biological Assays : Use kinase inhibition or GPCR binding assays to quantify activity shifts .
- Computational Modeling : Generate QSAR models using Gaussian09 to predict activity cliffs .
Q. Example SAR Table :
| Derivative | Substituent | IC50 (nM) |
|---|---|---|
| 1 | -OEt, -CH2F | 50 |
| 2 | -OMe, -CH2F | 120 |
| 3 | -OEt, -CF3 | 15 |
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Q. Scalability Comparison :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 95% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
